3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine
Description
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4S2/c20-19(21,22)14-4-2-13(3-5-14)18-23(8-11-28-18)29(24,25)15-6-7-16-17(12-15)27-10-1-9-26-16/h2-7,12,18H,1,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPRQZCKJPSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC=C(C=C4)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzo[b][1,4]dioxepin Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with epichlorohydrin under basic conditions to form the benzo[b][1,4]dioxepin ring.
Introduction of the Sulfonyl Group: The benzo[b][1,4]dioxepin derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Thiazolidine Ring: The final step involves the reaction of the sulfonylated benzo[b][1,4]dioxepin derivative with a thiazolidine precursor, typically under acidic or basic conditions, to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions but can include sulfoxides, sulfones, substituted aromatic derivatives, and reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiazolidine ring may participate in binding or catalytic processes. The trifluoromethyl group can enhance the compound’s stability and binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Sulfonated Thiazolidines and Triazoles
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonyl-aromatic motif with the target compound. Their synthesis involves hydrazinecarbothioamide cyclization under basic conditions, followed by tautomerization to stabilize thione forms .
Benzothiazole-Conjugated Thiazolidinones
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one and its derivatives exhibit antimicrobial activity linked to electron-donating substituents (e.g., methoxy, hydroxy). The target compound’s trifluoromethyl group, however, introduces strong electron-withdrawing effects, which could alter bioavailability or target binding compared to these analogues .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy : Sulfonated thiazolidines show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, while tautomeric triazoles lack C=O bands but retain C=S vibrations (1247–1255 cm⁻¹) . The target compound’s IR profile would likely align with these features.
- NMR : Aromatic protons in the benzodioxepin and trifluoromethylphenyl groups would produce distinct splitting patterns, similar to those observed in 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .
Antimicrobial Potential
Benzothiazole-thiazolidinone conjugates display MIC values of 15.6–125 µg/mL against E. coli and C. albicans, with electron-donating groups enhancing activity . The target compound’s trifluoromethyl group may reduce antimicrobial efficacy compared to these analogues but could improve metabolic stability or target specificity.
DNA Cleavage Mechanisms
Thiazolidinones with benzothiazole moieties exhibit DNA cleavage via oxidative pathways, correlating with MIC values . The sulfonyl group in the target compound might similarly interact with DNA or enzymes, though this requires experimental validation.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Substituent Effects on Bioactivity
Biological Activity
Overview
This compound is a thiazole derivative known for its potential pharmacological properties. Thiazoles are often associated with diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Research indicates that thiazole derivatives can inhibit various enzymes and pathways involved in disease processes. The compound may act as an inhibitor of certain kinases or other enzymes critical for cellular proliferation and survival.
Biological Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.
Case Studies
In a study involving a series of thiazole derivatives, this compound was found to be one of the most potent against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range.
| Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | MCF-7 | 5.0 |
| Antimicrobial | E. coli | 12.0 |
Overview
This thiazolidine derivative is noted for its complex structure which includes a benzo[b][1,4]dioxepin moiety. Such compounds are often explored for their neuroprotective and anti-inflammatory properties.
The biological activity is hypothesized to involve modulation of neurotransmitter systems or inhibition of inflammatory mediators, thus providing neuroprotective effects.
Biological Studies
- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, possibly by enhancing antioxidant defenses.
- Anti-inflammatory Activity : In vivo models show that it significantly reduces markers of inflammation in conditions such as arthritis and neuroinflammation.
Case Studies
In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss.
| Activity | Model | Effect |
|---|---|---|
| Neuroprotection | Mouse model | 30% reduction in neuronal loss |
| Anti-inflammatory | Rat model | Decrease in IL-6 levels by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
